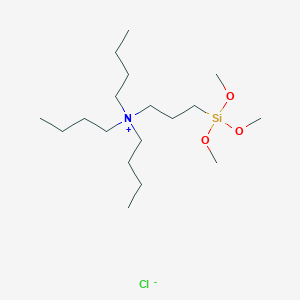![molecular formula C13H24FNSi B169650 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole CAS No. 156304-02-8](/img/structure/B169650.png)
3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is a special chemical offered by BOC Sciences . It has a CAS number of 156304-02-8 .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is C13H24FNSi . Its average mass is 241.420 Da and its monoisotopic mass is 241.166199 Da .Physical And Chemical Properties Analysis
The physical form of “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is liquid . It has a molecular weight of 241.42 . The storage temperature is recommended to be at refrigerator conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Pyrroles
The synthesis of 3-substituted pyrroles is facilitated by the kinetic electrophilic substitution of 1-(triisopropylsilyl) pyrrole at the β position followed by fluoride ion-induced desilylation. This methodology is highlighted as a preferred route for obtaining monosubstituted pyrroles, demonstrating the chemical utility of the silyl-protected pyrrole derivatives in organic synthesis (Bray et al., 1990).
Chemical Properties and Applications
The compound's utility extends to docking and quantitative structure–activity relationship (QSAR) studies, notably in the analysis of c-Met kinase inhibitors. Through the docking process, researchers have elucidated the molecular orientations and active conformations of inhibitors, further employing QSAR methods for predicting the biological activities of these compounds (Caballero et al., 2011).
Novel Synthesis Approaches
Another study showcases the novel synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization and subsequent base-promoted intramolecular skeletal transformation. This highlights the compound's role in facilitating the synthesis of complex fluorinated structures, which are of significant interest due to their potential pharmacological activities (Suzuki et al., 2007).
Material Science Applications
In material science, the electrochemical properties of pyrrole derivatives, including those related to 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, are investigated for their potential in creating conductive polymers. The electropolymerization of pyrrole in specific ionic liquids demonstrates significant enhancements in polymerization rate, electrochemical capacity, and conductivity, suggesting applications in electronic devices and sensors (Sekiguchi et al., 2002).
Safety And Hazards
The safety information available indicates that “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” has several hazard statements including H302, H315, H318, H319, H320, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 . It’s important to handle this compound with appropriate safety measures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24FNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAQYZLYCNWZNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24FNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437241 |
Source


|
| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole | |
CAS RN |
156304-02-8 |
Source


|
| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)


![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
